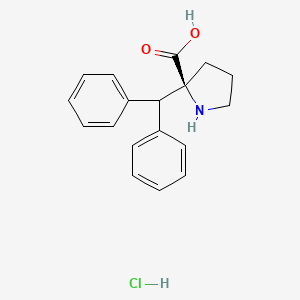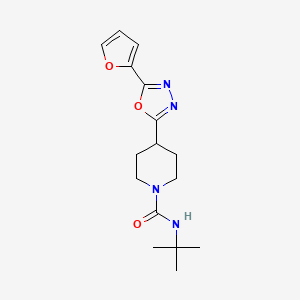![molecular formula C24H17N3O2 B2530672 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-83-3](/img/structure/B2530672.png)
3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane (CNN) with terminal alkynes provides pyrazoles. This method offers mild conditions and broad substrate scope . One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. In situ oxidation using bromine leads to a variety of pyrazoles. Alternatively, heating pyrazolines in DMSO under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles . Dehydrogenative Coupling : Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines. These reactions offer high selectivity and wide substrate scope with only water and hydrogen gas as byproducts . Phosphine-Free Cycloaddition : Dialkyl azodicarboxylates react with substituted propargylamines in a [3+2] cycloaddition to yield functionalized pyrazoles at room temperature. This method exhibits high selectivity and wide substrate scope .
Molecular Structure Analysis
To confirm the molecular structure of the product, various techniques were employed, including 1H NMR , 13C NMR , IR , and MASS analysis . For instance, the 1H NMR spectrum revealed characteristic peaks corresponding to tert-butyl protons and the NH group .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial. It can participate in various reactions, including cycloadditions, condensations, and dehydrogenative coupling. These reactions are essential for its synthesis and functionalization .
科学的研究の応用
Chemical Decomposition Studies
The compound has been used in studies investigating the kinetics and products of chemical decomposition . The experimental results can best be explained by assuming a mechanism in which the compound decomposes homolytically to yield a nitrogen molecule and two triazenyl radicals .
Biological Activity in Medicine and Agriculture
Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Use in Allergy Detection
The compound p-Tolyl isocyanate, which is related to the compound , reacts with human serum albumin to form an antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .
Inhibition of SHP1 Activity
The compound has been used in the development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which are structurally similar to the compound , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Use in Synthesis of Phosphine Ligands
The compound has been used in the synthesis of phosphine ligands, which have been used to stabilize and/or activate organotransition metal species .
特性
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLKDCPPFDGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)


![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)
![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

